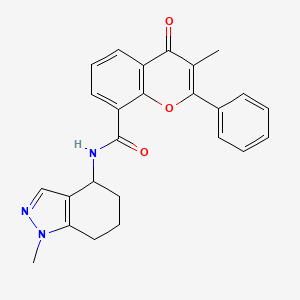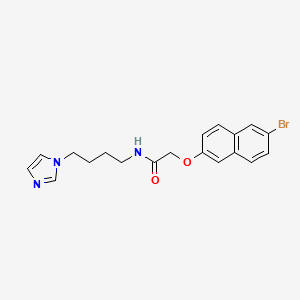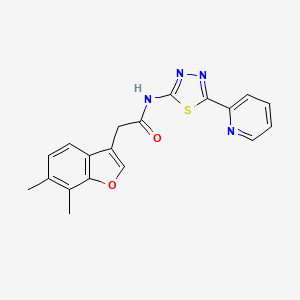
N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by a team of researchers led by David Johnson at Pfizer. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide binds to the allosteric site of mGluR5 and inhibits its activation by glutamate, which is the primary neurotransmitter that activates mGluR5. This results in a reduction of downstream signaling pathways that are involved in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of calcium signaling, protein synthesis, and gene expression. It has also been shown to affect the release of other neurotransmitters such as dopamine and GABA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide in lab experiments is its high selectivity and specificity towards mGluR5, which allows for precise manipulation of its function without affecting other receptors. However, N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has some limitations, such as its poor solubility in water and its relatively short half-life in vivo.
Direcciones Futuras
There are several future directions for the research on N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide and mGluR5. One direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical trials for the treatment of neurological and psychiatric disorders. Another direction is to investigate the role of mGluR5 in other physiological systems such as the immune system and the cardiovascular system. Additionally, the development of new imaging techniques and biomarkers for mGluR5 could provide valuable insights into its function in vivo.
Métodos De Síntesis
The synthesis of N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide involves a multi-step process starting from 1-(2-phenylacetyl)piperidine-3-carboxylic acid. The acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-aminoethyl)morpholine in the presence of triethylamine to yield N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide as a white crystalline solid. The overall yield of the synthesis is approximately 30%.
Aplicaciones Científicas De Investigación
N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has been widely used as a tool compound in scientific research to study the function of mGluR5 in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has also been used to investigate the role of mGluR5 in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-19(15-17-5-2-1-3-6-17)23-9-4-7-18(16-23)20(25)21-8-10-22-11-13-26-14-12-22/h1-3,5-6,18H,4,7-16H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOJPTOXOUPPQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4,6-dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide](/img/structure/B7551185.png)

![N-(2,5-dimethylpyrazol-3-yl)-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7551211.png)
![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551222.png)
![[1-(Furan-2-carbonyl)piperidin-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7551230.png)
![N-[[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-3,4-dimethylbenzamide](/img/structure/B7551236.png)

![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7551245.png)


![N-cyclopropyl-N-[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]pyridine-3-sulfonamide](/img/structure/B7551255.png)
![1-[2-[4-[(4-Fluorophenyl)methyl]-1,4-diazepane-1-carbonyl]piperidin-1-yl]propan-1-one](/img/structure/B7551260.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7551270.png)
![N-[2-[2-(4-methoxyphenoxy)ethyl-methylamino]-2-oxoethyl]-N-methylthiophene-2-carboxamide](/img/structure/B7551281.png)